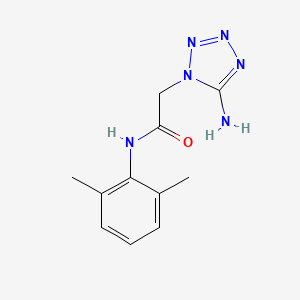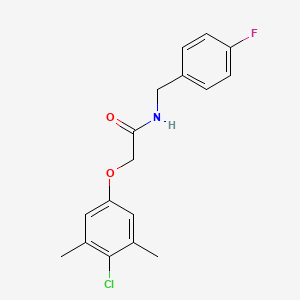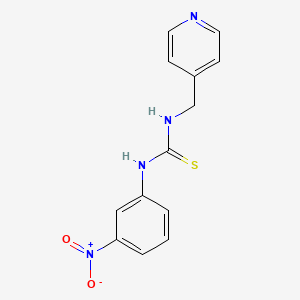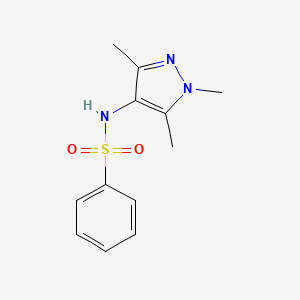
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline, also known as DBTHQ, is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. DBTHQ has gained significant attention in recent years due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that its biological activities may be due to its ability to scavenge free radicals, inhibit the production of pro-inflammatory cytokines, and modulate signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been shown to have a wide range of biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and lipid peroxidation products, increase the activity of antioxidant enzymes, and modulate the expression of genes involved in inflammation and cell proliferation. 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
实验室实验的优点和局限性
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities that make it a useful tool for studying various disease processes. However, there are also some limitations to using 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline in lab experiments. It has low water solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline and to optimize its pharmacological properties for use in vivo.
合成方法
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with succinic anhydride followed by oxidation with potassium permanganate. The final product is obtained after purification through recrystallization.
科学研究应用
1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. 1,1'-(1,4-dioxo-1,4-butanediyl)bis-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
1,4-bis(3,4-dihydro-2H-quinolin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(23-15-5-9-17-7-1-3-11-19(17)23)13-14-22(26)24-16-6-10-18-8-2-4-12-20(18)24/h1-4,7-8,11-12H,5-6,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDRZVXXGYGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di(3,4-dihydroquinolin-1(2H)-yl)butane-1,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5715867.png)
![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)


![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)